molecular formula C7H4BrFN2 B14126775 4-Amino-2-bromo-3-fluorobenzonitrile

4-Amino-2-bromo-3-fluorobenzonitrile

Cat. No.: B14126775
M. Wt: 215.02 g/mol
InChI Key: MDZBDKYVZJELSY-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-3-fluorobenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    N-Bromosuccinimide: Used for bromination reactions.

    Ammonia or Amines: Used for introducing the amino group.

    Lithium Aluminum Hydride: Used for reduction reactions.

    Potassium Permanganate: Used for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Reduction Products: Amines are the major products when the nitrile group is reduced.

    Oxidation Products: Nitro compounds are formed when the amino group is oxidized.

Scientific Research Applications

4-Amino-2-bromo-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-3-fluorobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromo-3-fluorobenzonitrile is unique due to the presence of the amino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

4-amino-2-bromo-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZBDKYVZJELSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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